molecular formula C7H14ClN B103870 3-Azabicyclo[3.3.0]octane hydrochloride CAS No. 112626-50-3

3-Azabicyclo[3.3.0]octane hydrochloride

Cat. No. B103870
M. Wt: 147.64 g/mol
InChI Key: HVZRRRPCVOJOLJ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.0]octane hydrochloride is a compound that belongs to the class of azabicyclooctanes, which are bicyclic structures containing a nitrogen atom. These structures are of significant interest due to their presence in various biologically active molecules and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of azabicyclooctane derivatives has been explored through various methods. For instance, the aza-Prins cyclization has been utilized to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives in a highly diastereoselective manner . Another approach involves the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, using simple, high-yielding transformations from readily available starting materials . Additionally, the synthesis of 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline through a Diels-Alder reaction followed by RuO4 oxidation has been reported, although some racemization was observed during the process .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives has been studied using various spectroscopic techniques and X-ray diffraction. For example, the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol has been characterized, revealing a very strong NHO hydrogen bond . The crystal structures of other azabicyclooctane derivatives, such as 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides and alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have also been determined .

Chemical Reactions Analysis

The chemical reactivity of azabicyclooctane derivatives can be influenced by their stereochemistry and the presence of functional groups. For instance, the synthesis of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives has been achieved, and their preferred chair-envelope conformation has been studied, which is important for understanding their reactivity and interaction with biological targets . Additionally, the synthesis of 1-azabicyclo[3.2.1]octanes has been explored, with the compounds exhibiting monoamine transporter inhibitory activity that is highly dependent on the molecule's topology and stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are closely related to their molecular structure. The strong intermolecular hydrogen bonding observed in the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol suggests a high degree of polarity and potential solubility in polar solvents . The spectroscopic studies of various azabicyclooctane derivatives provide insights into their electronic environment and conformational preferences, which are crucial for understanding their physicochemical behavior .

Scientific Research Applications

Pharmaceutical Compositions and Treatment Methods

3-Azabicyclo[3.3.0]octane derivatives are used in pharmaceutical compositions and methods for treating diseases mediated by opioid receptors. These include conditions like irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe, McHardy & Bashore, 1983).

Alzheimer's Disease Research

In the development of drugs for Alzheimer's disease, derivatives of 3-Azabicyclo[3.3.0]octane have been synthesized and evaluated for their muscarinic activity. These compounds showed potential effectiveness against Alzheimer's disease (Suzuki, Uesaka, Hamajima & Ikami, 1999).

Analytical Chemistry Applications

3-Azabicyclo[3.3.0]octane hydrochloride has been determined in aqueous solutions through a method involving ultraviolet spectrophotometry after derivatization with hypochlorite ion. This method is particularly useful for analyzing liquid–liquid ternary systems and determining amine contents in solutions (Duriche, Peyrot, Berthet, Elkhatib & Delalu, 1999).

Synthesis and Characterization

A variety of esters derived from 3-Azabicyclo[3.3.0]octane hydrochloride have been synthesized and characterized using NMR spectroscopy, demonstrating the versatility of this compound in synthetic chemistry (Arias-Pérez, Cosme, Gálvez, Santos, Martínez-Ripoll & Matesanz, 2001).

Synthesis of Nitroso Compounds

Nootropic Effects

Derivatives of 3-Azabicyclo[3.3.0]octane have been studied for their potential as piracetam-like nootropics, showing promise in improving cerebral function (Oka, Matsumoto, Hirooka & Suzuki, 2000).

Kinetic Studies

Kinetic studies involving 3-Azabicyclo[3.3.0]octane have provided insights into dehydrohalogenation processes and the dimerization of its derivatives, contributing to our understanding of reaction mechanisms in organic chemistry (Elkhatib, Peyrot, Scharff & Delalu, 1998).

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRRRPCVOJOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615931
Record name Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.3.0]octane hydrochloride

CAS RN

112626-50-3
Record name Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112626-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.0]octane hydrochloride
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Reactant of Route 6
3-Azabicyclo[3.3.0]octane hydrochloride

Citations

For This Compound
9
Citations
BAL Selma - Anadolu University Journal of Science and Technology …, 2016 - dergipark.org.tr
A new azo containing Schiff base were synthesized using 3-amino-3-azabicyclo[3.3.0]octane hydrochloride, salicylaldehyde and aniline. The synthesized ligand were reacted with …
Number of citations: 9 dergipark.org.tr
OFT BLOG - Chemical Journal of Chinese Universities, 2014 - allfordrugs.com
Based on the X-ray co-crystal structures of reported allosteric kinase inhibitors bound to their corresponding protein kinases, a pharmacophore model was proposed. To examine the …
Number of citations: 4 www.allfordrugs.com
LS Ashoor, RA Majeed… - AL-Muthanna Journal …, 2021 - search.ebscohost.com
Even Hugo Schiff might not realize while publishing the results of his study as communication of scientific about 155 years ago that these components of organic would be made a …
Number of citations: 2 search.ebscohost.com
BK Srivastava, A Joharapurkar, S Raval… - Journal of medicinal …, 2007 - ACS Publications
A number of analogues of diaryl dihydropyrazole-3-carboxamides have been synthesized. Their activities were evaluated for appetite suppression and body weight reduction in animal …
Number of citations: 78 pubs.acs.org
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com
DJ Salmon - 2011 - repository.arizona.edu
Nitric oxide (NO) has been extensively studied due to its importance as a signaling agent. More recently, the pharmacological benefits of nitroxyl (HNO) in the treatment of …
Number of citations: 3 repository.arizona.edu
SK KV - 2005 - search.proquest.com
“STUDY OF IMPURITY PROFILE AND FORCED DEGRADATION OF BULK DRUGS” SATISH KUMAR. KV Dr. MANJUNATH GHATE Page 1 I “STUDY OF IMPURITY PROFILE AND …
Number of citations: 0 search.proquest.com
Y Ma, M Hao, X Zhong, J Zhou, Z Zhang… - … New Crystal Structures, 2020 - degruyter.com
(C 7 NH 14 ) 2 BiCl 5 , monoclinic, P2 1 /n (no. 14), a = 13.6087(3) Å, b = 7.4645(2) Å, c = 21.7967(6) Å, β = 104.3220(9), V = 2145.34(10) Å 3 , Z = 4, R gt (F) = 0.0205, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
J Nugent, SG Campbell, Y Vo… - European Journal of …, 2017 - Wiley Online Library
A straightforward and solvent‐free synthesis of various secondary and tertiary cyanoformamides from carbamoyl imidazoles and TMSCN has been developed. Both cyclic and acyclic …

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